molecular formula C8H10F3NO B12835454 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane CAS No. 496941-74-3

7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B12835454
CAS No.: 496941-74-3
M. Wt: 193.17 g/mol
InChI Key: PMIKZBAQVXPRLS-UHFFFAOYSA-N
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Description

7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane (CAS 14618-32-7) is a bicyclic compound featuring a 7-azabicyclo[4.1.0]heptane core with a trifluoroacetyl (-COCF₃) substituent at the bridgehead nitrogen. Its molecular formula is C₈H₁₀F₃NO, with a molecular weight of 193.07 g/mol .

Properties

CAS No.

496941-74-3

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-5-3-1-2-4-6(5)12/h5-6H,1-4H2

InChI Key

PMIKZBAQVXPRLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material: 7-Azabicyclo[4.1.0]heptane

  • The bicyclic amine 7-azabicyclo[4.1.0]heptane serves as the core scaffold.
  • This compound is characterized by a bicyclo[4.1.0]heptane ring system with a nitrogen atom at the bridgehead position.
  • It is typically synthesized or procured as a pure compound to serve as the nucleophilic amine substrate for acylation.

Introduction of the Trifluoroacetyl Group

  • The trifluoroacetyl group is introduced via reaction with trifluoroacetyl chloride or trifluoroacetic anhydride.
  • The reaction is conducted under controlled conditions to avoid ring opening or side reactions.
  • A base such as triethylamine or pyridine is often used to scavenge the hydrochloric acid generated during acylation.
  • The reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature) to maintain selectivity.

Purification and Isolation

  • After completion of the acylation, the reaction mixture is quenched and subjected to extraction.
  • Purification is commonly achieved by column chromatography or recrystallization.
  • The final product is characterized by spectroscopic methods (NMR, IR, MS) to confirm the presence of the trifluoroacetyl group and the integrity of the bicyclic structure.

Detailed Synthetic Procedure (Representative Example)

Step Reagents & Conditions Description
1 7-Azabicyclo[4.1.0]heptane (1 equiv), trifluoroacetyl chloride (1.1 equiv), triethylamine (1.2 equiv), dichloromethane, 0°C to RT The bicyclic amine is dissolved in dry dichloromethane under inert atmosphere. Triethylamine is added, followed by slow addition of trifluoroacetyl chloride at 0°C. The mixture is stirred for 2-4 hours while warming to room temperature.
2 Aqueous workup with saturated NaHCO3 solution The reaction is quenched with saturated sodium bicarbonate to neutralize acids and extract the organic layer.
3 Drying over anhydrous MgSO4, filtration, concentration The organic phase is dried, filtered, and concentrated under reduced pressure.
4 Purification by silica gel chromatography (eluent: hexane/ethyl acetate gradient) The crude product is purified to isolate pure this compound.

Research Findings and Optimization

  • The trifluoroacetylation reaction proceeds with high regioselectivity at the nitrogen atom due to its nucleophilicity.
  • Reaction temperature control is critical to prevent decomposition or ring strain-induced side reactions.
  • Use of anhydrous conditions and inert atmosphere (nitrogen or argon) improves yield and purity.
  • Alternative trifluoroacetylating agents such as trifluoroacetic anhydride have been explored, offering milder reaction conditions but sometimes lower reactivity.
  • Scale-up procedures employ automated reactors with precise temperature and reagent feed control to maintain reproducibility.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity Notes
Solvent Dichloromethane, THF High solubility, good reaction medium Anhydrous required
Temperature 0°C to RT Low temp reduces side reactions Critical for selectivity
Base Triethylamine, Pyridine Neutralizes HCl, drives reaction Excess base improves yield
Trifluoroacetylating Agent Trifluoroacetyl chloride, trifluoroacetic anhydride Chloride more reactive, anhydride milder Choice affects reaction time
Reaction Time 2-4 hours Longer times may cause degradation Monitor by TLC or HPLC
Purification Silica gel chromatography High purity (>95%) achievable Recrystallization possible

Summary of Key Research Insights

  • The preparation of this compound is well-established through direct acylation of the bicyclic amine with trifluoroacetyl chloride.
  • The trifluoroacetyl group significantly enhances the compound’s lipophilicity and potential biological activity.
  • Optimization of reaction parameters such as temperature, solvent, and base is essential for high yield and purity.
  • The compound’s stability under reaction conditions is maintained by careful control of reaction environment, avoiding ring strain-induced side reactions.
  • Current research continues to explore alternative synthetic routes and scale-up methods to facilitate broader pharmacological studies.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethanones.

Scientific Research Applications

Chemical Properties and Structure

7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane, with the molecular formula C₈H₁₀F₃NO, features a bicyclic structure that contributes to its unique reactivity and biological activity. The trifluoroacetyl group enhances its lipophilicity and biological interactions, making it a valuable compound in drug design and development .

Glycosidase Inhibition

One of the most notable applications of this compound is its role as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Recent studies have shown that this compound can effectively inhibit various glycosidases, including:

  • α-glucosidase
  • β-glucosidase
  • α-galactosidase
  • β-galactosidase

These enzymes are crucial in metabolic pathways, and their inhibition can lead to therapeutic effects against conditions such as diabetes and obesity . The compound's mechanism involves mimicking the transition state of the substrate, thereby blocking the enzyme's active site.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties by inhibiting neuraminidases from various pathogens, including Vibrio cholerae. This suggests potential applications in treating viral infections by disrupting viral replication processes .

Synthesis of Complex Molecules

The unique structure of this compound makes it an excellent building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations:

  • Formation of iminosugars : It has been used in the synthesis of iminosugars that are important for developing new glycosidase inhibitors.
  • Chiral pool synthesis : The compound can be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Case Study: Synthesis and Activity Evaluation

In a study published in ACS Omega, researchers synthesized several derivatives from this compound and evaluated their glycosidase inhibition activity. The findings demonstrated that specific modifications to the bicyclic framework significantly enhanced inhibitory potency against α-glucosidase, showcasing the compound's versatility in medicinal chemistry applications .

Case Study: Neuraminidase Inhibition

Another investigation highlighted the compound's ability to inhibit neuraminidases effectively, with some derivatives achieving up to 100% inhibition rates against specific strains of Vibrio cholerae. This research underscores the potential for developing antiviral agents based on this bicyclic structure .

Mechanism of Action

The mechanism of action of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of 7-azabicyclo[4.1.0]heptane derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane Trifluoroacetyl (-COCF₃) C₈H₁₀F₃NO 193.07 High hydrolytic stability due to electron-withdrawing CF₃ group; likely resistant to base-catalyzed hydrolysis.
7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene Diphenylphosphoryl C₁₈H₁₈NOP 295.32 Phosphoryl group introduces steric bulk; potential for coordination chemistry. Double bond in bicyclo system alters ring strain.
7-Methyl-7-azabicyclo[4.1.0]heptane Methyl (-CH₃) C₇H₁₃N 111.18 Lower hydrolytic stability compared to trifluoroacetyl derivative; nitrogen inversion barrier influenced by steric effects.
7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane Cyclopentanesulfonyl C₁₁H₁₉NO₂S 229.34 Sulfonyl group enhances acidity of adjacent protons; potential for nucleophilic substitution reactions.
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate tert-Butoxycarbonyl (Boc) C₁₁H₁₉NO₂ 197.27 Boc group provides acid-labile protection; bulkier than trifluoroacetyl, affecting solubility and steric hindrance.
7-(2-Methylphenyl)-7-azabicyclo[4.1.0]heptane 2-Methylphenyl C₁₃H₁₇N 187.28 Aromatic substituent increases lipophilicity; possible π-π stacking interactions in biological systems.

Hydrolytic Stability

  • Trifluoroacetyl Derivative : The electron-withdrawing nature of the CF₃ group stabilizes the amide bond against hydrolysis, similar to trends observed in 7-azabicyclo[2.2.1]heptane amides, which resist base-catalyzed hydrolysis even at elevated temperatures .
  • Boc-Protected Derivative : While stable under basic conditions, the Boc group is cleaved under acidic conditions, making it suitable for temporary protection in synthesis .
  • Methyl Derivative : Lacks electron-withdrawing groups, leading to higher susceptibility to hydrolysis compared to trifluoroacetyl or sulfonyl derivatives.

Nitrogen Inversion and Steric Effects

  • Methyl Substituent : In 7-methyl-7-azabicyclo[2.2.1]heptane, the nitrogen inversion barrier is 13.77 kcal/mol at 25°C due to steric hindrance from the methyl group . For [4.1.0] systems, similar steric effects are expected, but data specific to trifluoroacetyl derivatives are lacking.

Biological Activity

7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10F3NO
  • Molecular Weight : 201.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroacetyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signal transduction pathways.

Biological Activity

Recent studies have investigated the compound's potential in various biological contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways and inhibition of cell cycle progression. Specific studies highlighted its effectiveness against breast cancer and leukemia cell lines.

Case Studies

Several case studies have been published that elucidate the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antimicrobial activity .
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 25 µM .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus16 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane?

  • Methodological Answer : The synthesis typically involves functionalization of the 7-azabicyclo[4.1.0]heptane core. A common approach includes:

Core Synthesis : Cyclohexene derivatives are reacted with aziridine-forming agents (e.g., chloramine-T) under basic conditions to construct the bicyclic framework .

Trifluoroacetylation : The nitrogen atom in the aziridine ring is acylated using trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., triethylamine) to introduce the trifluoroacetyl group .

  • Characterization : Post-synthetic validation via 1^1H/13^{13}C NMR and IR spectroscopy is critical. For example, the trifluoroacetyl carbonyl stretch appears near 1700–1750 cm1^{-1} in IR, while 19^{19}F NMR confirms the CF3_3 group .

Q. How is the structural conformation of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles and stereochemistry. For instance, the fused cyclohexane-aziridine system in related compounds shows a chair conformation for the cyclohexane ring and a cis-fused aziridine with bond angles around 122° . Computational methods (e.g., DFT calculations) can supplement experimental data to analyze strain energy and electronic effects .

Advanced Research Questions

Q. What factors influence the stereoselectivity of cycloaddition reactions involving this compound?

  • Methodological Answer : The bicyclic framework imposes steric and electronic constraints. For example, cycloadditions with dimethyl acetylene dicarboxylate (DMAD) proceed via a stepwise mechanism, where the strained aziridine ring enhances reactivity. Quantum mechanical calculations (B3LYP/6-31G*) reveal that the "methyl-in" dienamine product is favored by 4–5 kcal/mol due to reduced steric hindrance . Experimental validation involves monitoring reaction kinetics and isolating intermediates via flash chromatography .

Q. How does the bicyclic structure affect the rotational barriers of the trifluoroacetyl group?

  • Methodological Answer : Dynamic 13^{13}C NMR studies at variable temperatures quantify rotational barriers. For analogous 7-azabicyclo[2.2.1]heptane derivatives, the N–CO rotational barrier is reduced by ~1.2 kcal/mol compared to unstrained amides due to pyramidalization at nitrogen . Computational modeling (e.g., AM1 semi-empirical methods) can map transition states and compare strain effects across bicyclic systems .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 18% vs. 36% for similar routes) often arise from catalyst loadings (e.g., platinum oxide) or purification protocols . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, solvent polarity). For example, switching from ethanol to dichloromethane may improve acylation efficiency .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : The trifluoroacetyl group acts as a versatile handle for further derivatization. For instance:

  • Enzyme Inhibitors : Coupling with imidazole or oxadiazole moieties via nucleophilic acyl substitution generates potential protease inhibitors .
  • Activity-Based Probes : Azide-functionalized derivatives (e.g., 7-(8-azidooctyl)-substituted analogs) enable click chemistry for target identification in proteomics .

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